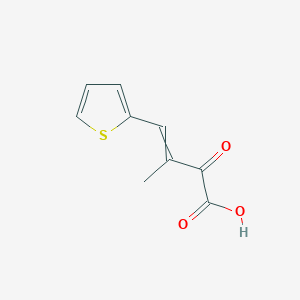![molecular formula C11H13NO2S B12622758 (4R)-4-Ethyl-4-[2-(thiophen-2-yl)ethenyl]-1,3-oxazolidin-2-one CAS No. 921938-01-4](/img/structure/B12622758.png)
(4R)-4-Ethyl-4-[2-(thiophen-2-yl)ethenyl]-1,3-oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R)-4-Ethyl-4-[2-(thiophen-2-yl)ethenyl]-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the thiophene ring and the oxazolidinone core makes it a versatile molecule for further functionalization and study.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4R)-4-Ethyl-4-[2-(thiophen-2-yl)ethenyl]-1,3-oxazolidin-2-one typically involves the following steps:
Formation of the Oxazolidinone Core: This can be achieved by reacting an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Heck reaction, where a halogenated thiophene derivative is coupled with an alkene in the presence of a palladium catalyst.
Chiral Resolution: The chiral center at the 4-position can be introduced using chiral auxiliaries or by employing asymmetric synthesis techniques.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The oxazolidinone ring can be reduced to form amino alcohols.
Substitution: The ethyl group or the thiophene ring can be substituted with various functional groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amino alcohol derivatives.
Substitution: Various substituted oxazolidinones depending on the reagents used.
Chemistry:
- Used as a chiral building block in asymmetric synthesis.
- Employed in the synthesis of complex organic molecules.
Biology:
- Potential applications in the development of chiral drugs.
- Studied for its interactions with biological macromolecules.
Medicine:
- Investigated for its potential as an antimicrobial agent.
- Explored for its use in the treatment of various diseases due to its unique structure.
Industry:
- Used in the synthesis of fine chemicals and pharmaceuticals.
- Potential applications in the development of new materials.
Mecanismo De Acción
The mechanism of action of (4R)-4-Ethyl-4-[2-(thiophen-2-yl)ethenyl]-1,3-oxazolidin-2-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the oxazolidinone ring and the thiophene moiety can influence its binding affinity and specificity.
Comparación Con Compuestos Similares
- (4S)-4-Ethyl-4-[2-(thiophen-2-yl)ethenyl]-1,3-oxazolidin-2-one
- (4R)-4-Methyl-4-[2-(thiophen-2-yl)ethenyl]-1,3-oxazolidin-2-one
- (4R)-4-Ethyl-4-[2-(furan-2-yl)ethenyl]-1,3-oxazolidin-2-one
Uniqueness:
- The specific configuration (4R) and the presence of the ethyl group at the 4-position make it unique.
- The thiophene ring provides additional electronic and steric properties that can influence its reactivity and interactions.
This compound’s unique structure and properties make it a valuable molecule for further research and development in various scientific fields.
Propiedades
Número CAS |
921938-01-4 |
|---|---|
Fórmula molecular |
C11H13NO2S |
Peso molecular |
223.29 g/mol |
Nombre IUPAC |
(4R)-4-ethyl-4-(2-thiophen-2-ylethenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H13NO2S/c1-2-11(8-14-10(13)12-11)6-5-9-4-3-7-15-9/h3-7H,2,8H2,1H3,(H,12,13)/t11-/m1/s1 |
Clave InChI |
XEFZLRAMNCMVHP-LLVKDONJSA-N |
SMILES isomérico |
CC[C@]1(COC(=O)N1)C=CC2=CC=CS2 |
SMILES canónico |
CCC1(COC(=O)N1)C=CC2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-bromophenyl)-9-(4-fluorophenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B12622678.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B12622693.png)
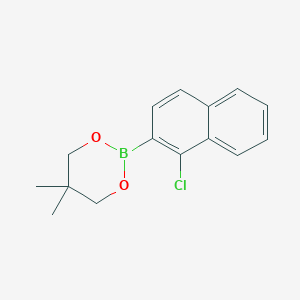

![3-[(4-Hydroxyphenyl)sulfanyl]-N-methylpropanamide](/img/structure/B12622714.png)
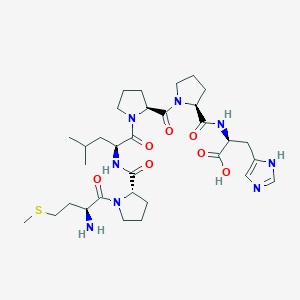
![4,8,11,11-Tetramethylbicyclo[7.2.0]undec-3-en-5-ol](/img/structure/B12622730.png)
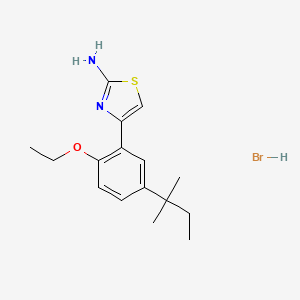
![(3R,4'S)-3'-(2-phenylmethoxyphenyl)-4'-(thiophene-2-carbonyl)spiro[1H-indole-3,5'-4H-1,2-oxazole]-2-one](/img/structure/B12622749.png)
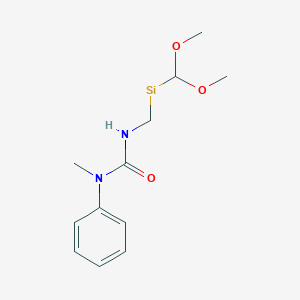
![N-[2-[4-(4-methylphenyl)-2-propan-2-yloxan-4-yl]ethyl]-N-(1-thiophen-2-ylethyl)acetamide](/img/structure/B12622756.png)
![{[4-(Hexylsulfanyl)butyl]selanyl}benzene](/img/structure/B12622760.png)
